

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-Phenylcyclohexanecarboxamide

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Compound of Interest

Compound Name: *N-Phenylcyclohexanecarboxamide*

Cat. No.: *B185116*

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Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **N-Phenylcyclohexanecarboxamide**. The described protocol is suitable for the determination of purity and concentration of **N-Phenylcyclohexanecarboxamide** in bulk drug substances and research samples. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, and UV detection. All experimental protocols are described in detail to ensure reproducibility.

Introduction

N-Phenylcyclohexanecarboxamide is a chemical compound with the molecular formula C13H17NO.^[1] As with many compounds in pharmaceutical research and development, a validated analytical method for determining its purity and concentration is essential for quality control and characterization. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and accuracy. This document provides a starting point for the HPLC analysis of **N-Phenylcyclohexanecarboxamide**, based on established principles for the analysis of amide-containing compounds.^{[2][3][4]}

Experimental

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
- Chromatographic Data System (CDS): For data acquisition and processing.
- Analytical Balance: Capable of weighing to 0.01 mg.
- Volumetric Glassware: Class A.
- pH Meter: Calibrated.
- Syringe Filters: 0.45 μm or 0.22 μm PTFE or nylon.

Reagents and Standards

- **N-Phenylcyclohexanecarboxamide:** Analytical reference standard of known purity.
- Acetonitrile (ACN): HPLC grade or higher.
- Water: Deionized, 18.2 $\text{M}\Omega\cdot\text{cm}$ or HPLC grade.
- Formic Acid: LC-MS grade or equivalent.
- Methanol (MeOH): HPLC grade (for cleaning).

Chromatographic Conditions

A C18 column is a common starting point for the separation of moderately nonpolar molecules like **N-Phenylcyclohexanecarboxamide**.^[5] The phenyl group in the molecule also suggests that a Phenyl-Hexyl column could offer alternative selectivity.^[6] An amide-functionalized stationary phase could also be considered for improved peak shape and stability.^{[2][4][7]} The following table summarizes the recommended starting conditions.

| Parameter | Recommended Setting |
|----------------------|--------------------------------------------------------|
| HPLC Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |

Preparation of Solutions

2.4.1. Mobile Phase Preparation

- Measure 600 mL of HPLC grade acetonitrile.
- Measure 400 mL of HPLC grade water.
- Add 1.0 mL of formic acid to the water.
- Combine the acetonitrile and acidified water.
- Mix thoroughly and degas using sonication or vacuum filtration.

2.4.2. Standard Stock Solution (1000 µg/mL)

- Accurately weigh approximately 10 mg of **N-Phenylcyclohexanecarboxamide** reference standard.
- Transfer to a 10 mL volumetric flask.
- Dissolve in and dilute to volume with acetonitrile. Mix well.

2.4.3. Working Standard Solutions

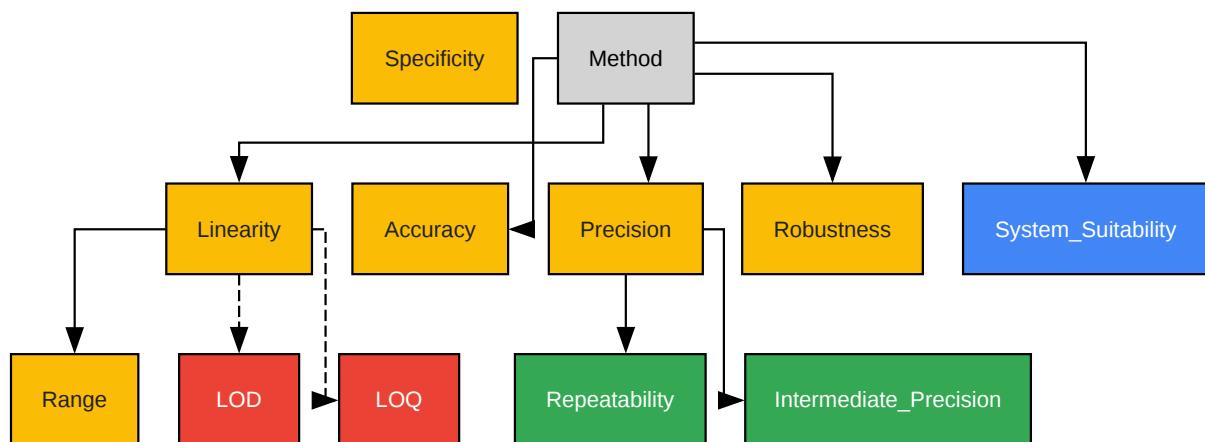
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 $\mu\text{g/mL}$).

2.4.4. Sample Preparation

- Accurately weigh an amount of the sample expected to contain approximately 10 mg of **N-Phenylcyclohexanecarboxamide**.
- Transfer to a 10 mL volumetric flask.
- Add approximately 7 mL of acetonitrile and sonicate for 10 minutes to dissolve.
- Allow the solution to cool to room temperature.
- Dilute to volume with acetonitrile and mix well.
- Filter an aliquot of the solution through a 0.45 μm or 0.22 μm syringe filter into an HPLC vial.
- Further dilute with the mobile phase as necessary to fall within the calibration range.

Method Validation (Logical Overview)

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The following diagram outlines the logical relationships of key validation parameters.

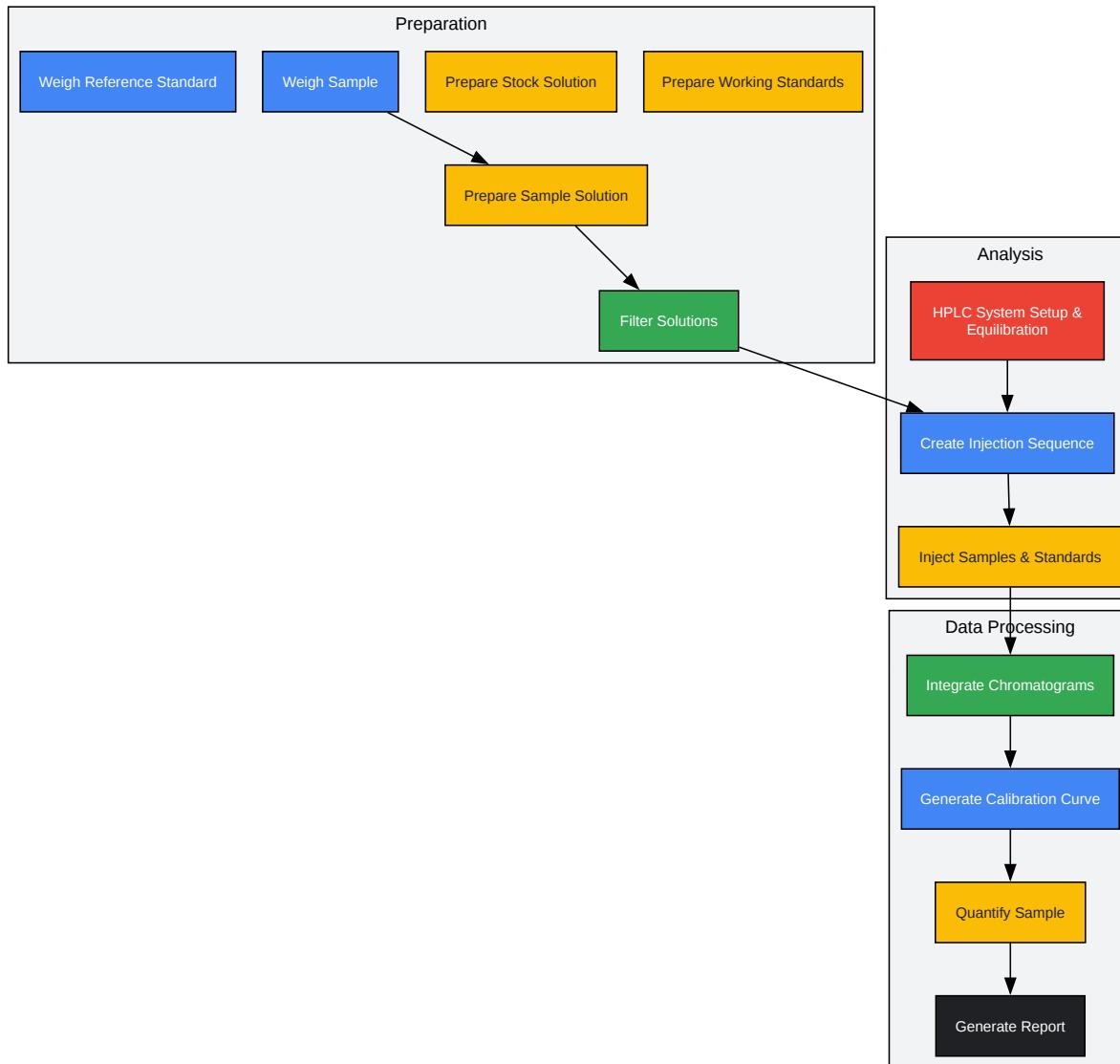


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Caption: Logical overview of HPLC method validation parameters.

Experimental Workflow

The following diagram illustrates the overall workflow from sample and standard preparation to data analysis.



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Caption: Experimental workflow for HPLC analysis.

System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. This is typically done by injecting a working standard solution (e.g., 25 µg/mL) multiple times (n=5 or 6). The acceptance criteria should be established during method development.

| Parameter | Recommended Acceptance Criteria |
|-------------------------|---------------------------------|
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |

Data Analysis and Calculations

The concentration of **N-Phenylcyclohexanecarboxamide** in the sample is determined by comparing the peak area of the sample to the calibration curve generated from the working standard solutions.

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

The percentage purity or assay of the sample can then be calculated using the following formula:

% Assay = (C x V x DF) / (W x 1000) x P

Where:

- C = Concentration of **N-Phenylcyclohexanecarboxamide** in the sample solution from the calibration curve (µg/mL)
- V = Initial volume of the sample solution (mL)
- DF = Dilution factor
- W = Weight of the sample taken (mg)

- P = Purity of the reference standard (%)

Conclusion

This application note provides a comprehensive starting point for the development of an HPLC method for the quantitative analysis of **N-Phenylcyclohexanecarboxamide**. The proposed RP-HPLC method is simple, and with proper validation, can be a reliable tool for quality control and research applications. Method optimization may be required depending on the specific sample matrix and instrumentation.

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